molecular formula C17H17NO3 B3822011 3,4-Dimethylphenyl 4-acetamidobenzoate

3,4-Dimethylphenyl 4-acetamidobenzoate

Cat. No.: B3822011
M. Wt: 283.32 g/mol
InChI Key: MHWYNFBRTUSCFQ-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 4-acetamidobenzoate is a benzoate ester derivative characterized by a 4-acetamidobenzoic acid backbone esterified with a 3,4-dimethylphenyl group. The compound’s structure combines aromatic and amide functionalities, which influence its physicochemical properties, such as solubility, melting point, and reactivity.

Properties

IUPAC Name

(3,4-dimethylphenyl) 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-4-9-16(10-12(11)2)21-17(20)14-5-7-15(8-6-14)18-13(3)19/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWYNFBRTUSCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylphenyl 4-acetamidobenzoate typically involves the esterification reaction between 3,4-dimethylphenol and 4-acetamidobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylphenyl 4-acetamidobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: 3,4-Dimethylphenyl 4-acetamidobenzoate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and in studying reaction mechanisms.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a model compound for investigating ester hydrolysis.

Medicine: The compound has potential applications in drug development. Its structure can be modified to create derivatives with therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials that require specific ester functionalities.

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenyl 4-acetamidobenzoate involves its interaction with biological molecules. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound may also interact with enzymes, altering their activity and affecting cellular processes .

Comparison with Similar Compounds

3,4-Dichlorobenzyl 3-Acetamido-4-methylbenzoate (RN: 692286-48-9)

  • Structural Differences :

    • The phenyl group in this analog is substituted with chlorine atoms at the 3- and 4-positions instead of methyl groups.
    • The acetamido group is positioned at the 3- rather than the 4-position of the benzoate ring.
  • Stability: Chlorine substituents may enhance thermal stability but could also increase susceptibility to nucleophilic substitution reactions.
  • Biological Activity :

    • Chlorinated aromatic compounds often exhibit enhanced bioactivity (e.g., antimicrobial or pesticidal effects) due to increased lipophilicity and membrane permeability .

4-Methylphenyl 4-Acetamidobenzoate

  • Structural Differences :

    • Lacks the 3-methyl substitution on the phenyl ring, simplifying steric hindrance.
  • Impact on Reactivity :

    • Reduced steric bulk may improve reaction kinetics in ester hydrolysis or transesterification reactions.
    • Lower melting point compared to the 3,4-dimethyl variant due to decreased molecular symmetry.

3,4-Dimethylbenzyl 4-Nitrobenzoate

  • Functional Group Variation :

    • Replaces the acetamido group with a nitro group, altering electronic properties.
  • Comparative Data: Electron Density: The nitro group is strongly electron-withdrawing, reducing the electron density of the aromatic ring and increasing reactivity toward electrophilic substitution.

Research Findings and Limitations

  • Synthetic Challenges : The steric bulk of the 3,4-dimethylphenyl group in this compound may complicate esterification reactions, requiring optimized catalysts or elevated temperatures.
  • Spectroscopic Characterization : Crystallographic tools like SHELXL (used for small-molecule refinement) and visualization software such as ORTEP-3 could aid in resolving structural ambiguities in analogs .
  • Gaps in Literature : Direct experimental data (e.g., melting points, solubility, bioactivity) for this compound are scarce. Most inferences derive from structurally related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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